molecular formula C8H6N2OS B1332228 3-(1,2,3-Thiadiazol-4-Yl)Phenol CAS No. 303149-00-0

3-(1,2,3-Thiadiazol-4-Yl)Phenol

Cat. No.: B1332228
CAS No.: 303149-00-0
M. Wt: 178.21 g/mol
InChI Key: IZLRQXRSXFYSEQ-UHFFFAOYSA-N
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Description

3-(1,2,3-Thiadiazol-4-Yl)Phenol is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Biological Activity and Plant Physiology

  • Study: "GABA Metabolism and ROS Induction in Lentil Plants by Synthetic 1,2,3-Thiadiazole Compounds"
    • Findings: Synthetic 1,2,3-thiadiazole compounds, including 3-(1,2,3-thiadiazol-4-yl)phenol, significantly influenced γ-aminobutyric acid levels, reactive oxygen species accumulation, and overall plant physiology in lentils (AL-Quraan et al., 2015).

2. Antimicrobial Properties

  • Study: "Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives"
    • Findings: Derivatives of 1,3,4-thiadiazole, including this compound, showed potential antibacterial and antifungal activities (Ameen & Qasir, 2017).

3. Photodynamic Therapy in Cancer Treatment

  • Study: "The New Zinc Phthalocyanine with High Singlet Oxygen Quantum Yield Substituted with New Benzenesulfonamide Derivative Groups Containing Schiff Base"
    • Findings: this compound derivatives demonstrated potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

4. Corrosion Inhibition

  • Study: "Quantum Chemical and Molecular Dynamics Simulation Studies on Inhibition Performances of Some Thiazole and Thiadiazole Derivatives"
    • Findings: this compound analogs showed effectiveness as corrosion inhibitors for iron in acidic media (Kaya et al., 2016).

5. Organic Light-Emitting Diodes (OLEDs)

  • Study: "Photoluminescence and Electroluminescence of Iridium(III) Complexes"
    • Findings: Complexes including this compound exhibited potential for use in OLEDs, showing promising photophysical properties (Jing et al., 2017).

Safety and Hazards

The safety information for 3-(1,2,3-Thiadiazol-4-Yl)Phenol can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with care and follow safety guidelines.

Future Directions

While specific future directions for 3-(1,2,3-Thiadiazol-4-Yl)Phenol are not mentioned in the search results, research on similar compounds suggests potential areas of interest. For instance, derivatives of 4-(aminophenyl)-1,2,3-thiadiazoles have been studied for their biological activity , indicating potential future research directions in this area.

Properties

IUPAC Name

3-(thiadiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-3-1-2-6(4-7)8-5-12-10-9-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLRQXRSXFYSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362994
Record name 3-(1,2,3-Thiadiazol-4-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303149-00-0
Record name 3-(1,2,3-Thiadiazol-4-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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